Vegfr2-IN-1

Description

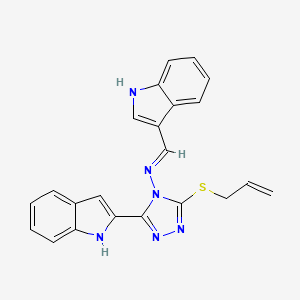

VEGFR2-IN-1 is a selective and potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), a key driver of angiogenesis and tumor progression. Synthesized in 2022 by Nafei and Boraei et al., its design incorporates a 5-methoxy-1H-indole core and functional groups optimized to mimic interactions observed in hydrophobic pockets of VEGFR2. Specifically, hydrogen bonds with Asn923 and Cys919 residues enhance binding affinity .

Properties

Molecular Formula |

C22H18N6S |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

(E)-1-(1H-indol-3-yl)-N-[3-(1H-indol-2-yl)-5-prop-2-enylsulfanyl-1,2,4-triazol-4-yl]methanimine |

InChI |

InChI=1S/C22H18N6S/c1-2-11-29-22-27-26-21(20-12-15-7-3-5-9-18(15)25-20)28(22)24-14-16-13-23-19-10-6-4-8-17(16)19/h2-10,12-14,23,25H,1,11H2/b24-14+ |

InChI Key |

JHHALYCKDHAWEY-ZVHZXABRSA-N |

Isomeric SMILES |

C=CCSC1=NN=C(N1/N=C/C2=CNC3=CC=CC=C32)C4=CC5=CC=CC=C5N4 |

Canonical SMILES |

C=CCSC1=NN=C(N1N=CC2=CNC3=CC=CC=C32)C4=CC5=CC=CC=C5N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr2-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. This often includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Vegfr2-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

Cancer Therapy

Vegfr2-IN-1 has been extensively studied for its anti-tumor properties. In preclinical models, its inhibition of VEGFR-2 has shown promise in reducing tumor growth and metastasis.

Case Study: RenCa Renal Cell Carcinoma

- Objective : To assess the effects of this compound on tumor growth.

- Method : Mice were injected with RenCa cells to induce lung and liver metastases. Treatment with this compound resulted in a significant reduction in mean organ weight associated with lung metastases by approximately 26% compared to controls.

- Findings : The inhibition effectively reduced the size of lung metastases without affecting their number, indicating a targeted effect on tumor growth rather than initiation .

Angiogenesis Regulation

The compound is also instrumental in studying angiogenesis. By inhibiting VEGFR-2, researchers can understand the dynamics of endothelial cell behavior and the formation of new blood vessels.

Case Study: Endothelial Cell Migration

- Objective : To evaluate the impact of this compound on endothelial cell migration and tube formation.

- Method : Human umbilical vein endothelial cells (HUVEC) were treated with this compound and assessed for migration and tube formation capabilities.

- Findings : The treatment significantly inhibited endothelial cell migration and tube formation in vitro, demonstrating its potential as an anti-angiogenic agent .

Vascular Biology Studies

This compound is utilized to explore vascular biology mechanisms, particularly how VEGF signaling influences vascular permeability and integrity.

Case Study: Vascular Permeability

- Objective : To investigate the effects of this compound on vascular permeability.

- Method : Mouse models were subjected to treatments that included this compound, followed by assessment of vascular permeability using Evans blue dye.

- Findings : Results indicated that inhibition of VEGFR-2 led to decreased vascular permeability, suggesting a protective role against pathological conditions characterized by excessive leakage .

Data Tables

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Cancer Therapy | RenCa Renal Cell Carcinoma | 26% reduction in lung metastases size |

| Angiogenesis Regulation | Endothelial Cell Migration | Significant inhibition of migration and tube formation |

| Vascular Biology | Vascular Permeability | Decreased permeability observed with treatment |

Mechanism of Action

Vegfr2-IN-1 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, ultimately blocking the angiogenesis process. The molecular targets and pathways involved include the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, SHB-PI3K-Akt, and NCK-p38-MAPKAPK2/3 pathways .

Comparison with Similar Compounds

Mechanism of Action :

Structural Features :

- The indole core replaces cycloheptane derivatives used in earlier analogs (e.g., Voa), improving specificity and reducing off-target effects .

Comparison with Similar Compounds

PI3K/VEGFR2-IN-1

Targets : Dual inhibitor of PI3K (IC50 = 2.21 μM) and VEGFR2 (IC50 = 68 μM) .

Mechanism :

- Induces apoptosis and cell cycle arrest at the G1/S phase in MCF-7 and Hela cells.

- Exhibits dose-dependent cytotoxicity in HepG2, MCF-7, Hela, and PC3 cells (1.56–100 µM) .

Key Differences : - Lower potency against VEGFR2 compared to VEGFR2-IN-1 (68 μM vs. undisclosed IC50 for this compound).

- Dual targeting may compromise VEGFR2 efficacy but broadens therapeutic scope in PI3K-driven cancers .

EGFR/VEGFR2-IN-1 (Compound 10e)

Targets : Potent dual inhibitor of EGFR (IC50 = 0.14 μM) and VEGFR2 (IC50 = 0.26 μM) .

Mechanism :

- Inhibits tubulin polymerization (IC50 = 40.9 μM), disrupting microtubule dynamics and arresting the cell cycle at G2/M.

- Primarily used in leukemia and lymphoma research .

Key Differences : - Superior VEGFR2 inhibition (0.26 μM) compared to this compound, though cross-inhibition of EGFR may reduce selectivity.

- Broader mechanism involving tubulin disruption, unlike this compound’s focused kinase inhibition .

VEGFR-2-IN-33 (Compound 4d)

Target : Selective VEGFR2 inhibitor (IC50 = 61.04 nM) .

Mechanism :

- High potency against HepG2 liver cancer cells (IC50 = 4.31 nM).

Key Differences : - Nanomolar-range VEGFR2 inhibition (61.04 nM) suggests higher potency than this compound, though direct comparative data are unavailable.

- Structural distinctions (undisclosed) likely contribute to enhanced binding in liver cancer models .

FGFR1/VEGFR2-IN-1 (Compound 2b)

Targets : Dual inhibitor of FGFR1 and VEGFR2 .

Mechanism :

- Broad-spectrum anti-angiogenic effects, suitable for cancers dependent on FGFR and VEGFR2 signaling.

Key Differences : - Dual targeting may limit efficacy in VEGFR2-specific contexts compared to this compound.

- Structural divergence (pyridine-based vs. indole core) influences receptor affinity .

Comparative Data Table

Structural and Functional Insights

- Selectivity : this compound’s indole core promotes selective VEGFR2 binding, whereas dual inhibitors (e.g., PI3K/VEGFR2-IN-1) exhibit reduced VEGFR2 potency due to divided target engagement .

- Therapeutic Trade-offs: Compounds like EGFR/VEGFR2-IN-1 offer multitarget benefits but risk off-target toxicity, whereas this compound’s specificity may enhance safety in monotherapy .

Biological Activity

Vegfr2-IN-1 is a compound designed to selectively inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, vascular permeability, and endothelial cell function. This article reviews the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

VEGFR-2 is a receptor tyrosine kinase that mediates the effects of VEGF, promoting endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 can disrupt these processes, making it a target for anti-cancer therapies. This compound specifically binds to the kinase domain of VEGFR-2, preventing its activation and subsequent signaling pathways.

Inhibition of Endothelial Cell Function

- Cell Proliferation : Studies have shown that this compound significantly reduces the proliferation of endothelial cells in vitro. For instance, knockdown of VEGFR-2 in primary human endothelial cells resulted in decreased expression of key survival pathways such as AKT and ERK, leading to increased apoptosis .

- Migration and Tube Formation : In assays measuring cell migration and tube formation, this compound demonstrated a marked reduction in these activities. This suggests that the compound effectively inhibits angiogenesis by blocking VEGF-induced signaling pathways that facilitate these processes .

- In Vivo Studies : In mouse models, treatment with this compound led to decreased tumor growth and reduced vascularization in tumors, indicating its potential as an anti-tumor agent. The compound's ability to inhibit endothelial cell function was confirmed through histological analysis showing reduced microvessel density .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Reference | Cell Type | Effect Observed | Concentration (µM) | IC50 (µM) |

|---|---|---|---|---|

| HUVEC | Reduced proliferation | 0.5 - 10 | 0.3 | |

| HemECs | Induced apoptosis | 0.5 - 5 | 0.5 | |

| Tumor Cells | Decreased vascularization | 0.1 - 10 | 0.4 |

Case Studies

Case Study 1: Tumor Growth Inhibition

In a study involving tumor-bearing mice, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological examination revealed decreased vascular density and increased necrosis within tumors treated with the inhibitor .

Case Study 2: Endothelial Cell Response

Another investigation focused on primary human endothelial cells treated with this compound showed that the inhibitor effectively downregulated the expression of pro-survival proteins such as Ki-67 and increased markers of apoptosis like caspase-3 activation . This study highlights the compound's potential to induce cell death in activated endothelial cells.

Q & A

Q. What is the primary mechanism of action of VEGFR2-IN-1 in inhibiting tumor angiogenesis, and how can researchers validate this mechanism experimentally?

this compound selectively inhibits vascular endothelial growth factor receptor 2 (VEGFR2), a key driver of angiogenesis. To validate this mechanism, researchers should:

- Perform kinase inhibition assays using recombinant VEGFR2 to measure IC50 values.

- Use Western blotting or ELISA to assess phosphorylation levels of downstream targets (e.g., ERK1/2) in endothelial cells treated with this compound .

- Conduct tube formation assays in vitro (e.g., human umbilical vein endothelial cells) to confirm anti-angiogenic effects .

Q. What are the recommended in vivo models for evaluating the anti-tumor efficacy of this compound, and how should these studies be designed to ensure reproducibility?

- Use orthotopic or xenograft tumor models (e.g., breast cancer models, as this compound is studied in this context) .

- Include control groups (vehicle-treated), treatment groups (this compound at varying doses), and a positive control (e.g., bevacizumab).

- Adhere to ARRIVE guidelines for sample size calculation, randomization, and blinding to minimize bias .

- Measure tumor volume, metastasis (via imaging or histology), and survival rates.

Q. How should researchers determine the optimal dosage and treatment duration of this compound in preclinical studies?

- Conduct dose-response experiments in vitro (e.g., cell viability assays) to establish IC50 values.

- For in vivo studies, use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target inhibition.

- Monitor toxicity via body weight, organ histopathology, and blood biomarkers (e.g., liver/kidney function tests) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across different experimental systems?

- Standardize assay conditions (e.g., ATP concentration, incubation time) to minimize variability .

- Validate results using orthogonal methods (e.g., cellular thermal shift assays vs. enzymatic inhibition assays).

- Compare data across multiple cell lines (e.g., cancer vs. non-cancer cells) to identify context-dependent effects .

- Report full methodological details, including buffer composition and cell passage numbers, to enhance reproducibility .

Q. What methodologies are recommended for investigating the synergistic effects of this compound with other targeted therapies in multi-pathway inhibition scenarios?

- Use combination index (CI) analysis via the Chou-Talalay method to quantify synergy .

- Test dual inhibition with agents targeting parallel pathways (e.g., EGFR inhibitors or PI3K inhibitors) to overcome resistance .

- Employ RNA sequencing or phosphoproteomics to identify compensatory signaling pathways activated post-treatment .

Q. What advanced techniques can differentiate between apoptosis and necrosis in this compound-treated cancer cells, and how should these be quantified?

- Use Annexin V/propidium iodide (PI) flow cytometry to distinguish early apoptosis (Annexin V+/PI−) from necrosis (Annexin V−/PI+).

- Perform caspase-3/7 activity assays or TUNEL staining for apoptosis-specific markers .

- Quantify lactate dehydrogenase (LDH) release as a necrosis indicator .

Methodological Best Practices

Q. How should researchers address batch-to-batch variability in this compound during long-term studies?

- Characterize compound purity and stability via HPLC and mass spectrometry for each batch .

- Include internal controls (e.g., a reference inhibitor) in every experiment to normalize data.

- Store aliquots at −80°C under inert conditions to prevent degradation .

Q. What statistical approaches are most robust for analyzing dose-dependent effects of this compound in heterogeneous tumor samples?

- Use non-linear regression models (e.g., log(inhibitor) vs. response curves) for dose-response data .

- Apply mixed-effects models to account for intra-tumor heterogeneity.

- Perform power analysis during experimental design to ensure adequate sample sizes .

Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility when publishing findings on this compound?

- Deposit raw data (e.g., flow cytometry files, Western blot images) in public repositories like Figshare or Zenodo .

- Provide detailed protocols for compound preparation and administration in Supplementary Materials .

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.